molecular formula C12H21NO6 B3059487 Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate CAS No. 3330-09-4

Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate

Cat. No. B3059487
CAS RN: 3330-09-4
M. Wt: 275.3 g/mol
InChI Key: YDNHCHDMPIHHGH-UHFFFAOYSA-N
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Description

“Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate” is a chemical compound with the CAS Number: 3330-09-4 . Unfortunately, there is limited information available about this specific compound in the literature .


Synthesis Analysis

The synthesis of “Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate” is not well-documented in the literature. More research and experimentation would be needed to determine the most efficient and effective methods of synthesis.


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate” are not well-documented in the literature. More research would be needed to understand its reactivity and the types of reactions it can undergo.


Physical And Chemical Properties Analysis

“Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate” has a molecular weight of 275.29800, a density of 1.126g/cm3, and a boiling point of 340.3ºC at 760 mmHg . More research would be needed to fully characterize its physical and chemical properties .

Mechanism of Action

The mechanism of action of “Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate” is not well-understood due to the lack of available research on this specific compound.

properties

IUPAC Name

methyl 3-[bis(3-methoxy-3-oxopropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-17-10(14)4-7-13(8-5-11(15)18-2)9-6-12(16)19-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHCHDMPIHHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281235
Record name Trimethyl 3,3',3''-nitrilotripropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate

CAS RN

3330-09-4
Record name NSC20925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl 3,3',3''-nitrilotripropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While vigorously stirring at 0° C., 5.00 g of 28% aqueous ammonia was added to 21.2 g of methyl acrylate. The resulting mixture was heated gradually to 25° C. over 20 hours. After concentration under reduced pressure, the residue was purified by distillation under reduced pressure, whereby tris(2-methoxycarbonylethyl)amine was obtained (boiling point: 143° C./70 Pa, yield: 76%),
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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